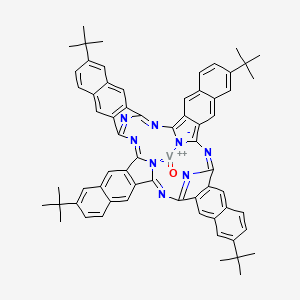

Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

Description

Significance of Vanadium in Coordination Chemistry and Materials Science

Vanadium is a transition metal notable for its ability to exist in multiple oxidation states, from -1 to +5, which allows it to participate in a wide array of chemical reactions and form diverse coordination complexes. chemical-suppliers.eu In biological and materials science contexts, the most common oxidation states are +3, +4, and +5. rsc.org The coordination chemistry of vanadium in the +4 state is dominated by the highly stable vanadyl cation, (VO)²⁺. rsc.org This moiety, featuring a vanadium-oxygen double bond, typically forms square pyramidal or distorted octahedral complexes. rsc.org

The electronic configuration of the vanadyl species (a d¹ system) imparts interesting magnetic and electronic properties to its complexes, making them valuable in areas such as catalysis and materials science. nih.gov Vanadyl phthalocyanine (B1677752), a related compound, has been studied for its catalytic activity, leveraging the stable 18 π-electron aromatic system of the macrocycle which acts as an efficient electron transfer agent. nih.gov The predictable coordination geometry and redox activity of the vanadyl center make it an excellent candidate for incorporation into functional molecules designed for specific electronic applications. rsc.org

Role of Macrocyclic Ligands (Phthalocyanines, Naphthalocyanines) in Complex Design

Macrocyclic ligands are large, ring-shaped organic molecules that can encircle a central metal ion, forming exceptionally stable complexes. This enhanced stability is attributed to the "macrocyclic effect," a thermodynamic principle favoring the cyclic structure over analogous non-cyclic ligands. Phthalocyanines (Pcs) and naphthalocyanines (Ncs) are prominent classes of synthetic macrocyclic ligands, characterized by their planar structure and an extensive, highly delocalized 18 π-electron system. nih.gov

These structural features are responsible for their intense absorption of light, particularly in the red and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov The properties of these macrocycles can be precisely tuned through chemical modifications:

π-System Extension: Extending the conjugated system, for instance by moving from a phthalocyanine to a naphthalocyanine (which contains additional fused benzene (B151609) rings), results in a smaller energy gap. nih.govresearchgate.net This structural change causes a significant red-shift in the molecule's primary absorption band (the Q-band), pushing it further into the NIR region. nih.gov

Peripheral Substitution: Attaching substituent groups to the periphery of the macrocyclic ring is a common strategy to modify the molecule's physical properties. The incorporation of bulky tert-butyl groups, as seen in the subject compound, dramatically increases its solubility in common organic solvents. lookchem.com This is a crucial modification, as the parent naphthalocyanine molecules are often poorly soluble, which complicates their purification, characterization, and processing for device fabrication.

The combination of a metal center like vanadyl with a tunable macrocyclic ligand like a substituted naphthalocyanine allows for the rational design of molecules with specific, desirable properties for advanced applications.

Overview of Vanadyl Tetra-tert-butyl Macrocyclic Complexes: Research Trajectories

The primary research trajectory for Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (VTTBNc) is in the field of organic electronics and optoelectronics. biosynth.comcymitquimica.comamericanelements.com Its molecular design makes it an ideal candidate as a p-type (electron donor) semiconductor material for applications that require sensitivity to near-infrared light.

The strong absorption of VTTBNc in the NIR region is a key attribute. researchgate.net Research has focused on its use in solution-processed bulk heterojunction organic photodiodes (OPDs). nih.govresearchgate.net In this context, VTTBNc is blended with an electron acceptor material to form the photoactive layer of the device. nih.gov The extended π-conjugation and NIR absorption make it particularly suitable for detecting light at wavelengths where traditional silicon-based photodetectors are less efficient. nih.gov

Detailed Research Findings

Recent studies have provided detailed characterization of VTTBNc's properties and its performance in electronic devices.

Spectroscopic and Electrochemical Properties: The optical and electronic properties of VTTBNc have been determined using UV-Vis-NIR absorption spectroscopy and cyclic voltammetry (CV). The main absorption peaks (Q-band) are located in the NIR region, which is a direct consequence of the extended naphthalocyanine macrocycle. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were calculated from CV measurements, providing the electronic band gap. nih.govresearchgate.net

Table 1: Spectroscopic Properties of VTTBNc Thin Films An interactive data table based on the data in the text.

| Band | Wavelength (nm) | Transition Type |

| B-band | 333 | π-π |

| Q-band | 761 | π-π |

| Q-band | 810 | π-π* |

| Data sourced from studies on VTTBNc thin films grown by physical vapor deposition. researchgate.net |

Table 2: Electrochemical Properties of VTTBNc An interactive data table based on the data in the text.

| Property | Value (eV) | Method of Determination |

| HOMO | -5.02 | Cyclic Voltammetry (CV) |

| LUMO | -3.58 | Cyclic Voltammetry (CV) |

| Energy Gap (Eg) | 1.44 | Calculated from CV |

| Data sourced from electrochemical analysis for organic photodiode applications. nih.gov |

Performance in Organic Photodiodes: The utility of VTTBNc as a p-type semiconductor has been demonstrated in NIR organic photodiodes. In one key study, VTTBNc was blended with two different fullerene-based acceptors: americanelements.comamericanelements.com-phenyl-C61-butyric acid methyl ester (PC₆₁BM) and americanelements.comamericanelements.com-phenyl-C71-butyric acid methyl ester (PC₇₁BM). nih.gov The performance of the resulting devices was evaluated based on metrics such as responsivity (the ratio of photocurrent generated to incident optical power) and detectivity (the ability to detect weak signals). The blend using PC₇₁BM as the acceptor showed superior performance. nih.gov

Table 3: Performance of VTTBNc-based Organic Photodiodes at -1V Bias An interactive data table based on the data in the text.

| Acceptor Material | Blend Ratio (VTTBNc:Acceptor) | Responsivity (mA/W) | Detectivity (Jones) |

| PC₆₁BM | 1:1.5 | 17.00 | 1.40 x 10⁹ |

| PC₇₁BM | 1:1 | 26.11 | 2.31 x 10⁹ |

| Data sourced from a comparative study of VTTBNc in bulk heterojunction organic photodiodes. nih.gov |

These research findings underscore the potential of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine as a specialized material for NIR optoelectronic applications, with its performance being highly dependent on the choice of acceptor material and device architecture. nih.gov The ongoing research in this area focuses on optimizing device structures and exploring new material combinations to further enhance performance.

Properties

IUPAC Name |

oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H56N8.O.V/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;;/h13-32H,1-12H3;;/q-2;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDACBKVLZCERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H56N8OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Rational Design Approaches

Strategies for Ligand Precursor Synthesis

The foundation of the naphthalocyanine macrocycle lies in its precursors, typically substituted phthalonitriles or naphthalonitriles. The properties of the final complex are heavily influenced by the nature and position of substituents on these precursors. researchgate.net

The synthesis of the specific precursor for Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine begins with a substituted naphthalene (B1677914) core. Naphthalene itself is a versatile building block, readily undergoing halogenation at its 2- and 6-positions, making derivatives like 2,6-dibromonaphthalene (B1584627) commercially available and synthetically useful. nih.gov For the target molecule, a key intermediate is 6-bromo-2,3-dicyanonaphthalene. scbt.com The dicyano groups are essential for the subsequent cyclization reaction that forms the macrocycle.

The incorporation of tert-butyl groups is a critical design element, as these bulky substituents enhance the solubility and chemical stability of the final naphthalocyanine. researchgate.net One common strategy for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. For instance, 6-(tert-Butyl)naphthalen-2-ol can be synthesized by reacting 2-naphthol (B1666908) with 2-chloro-2-methylpropane (B56623) in the presence of aluminum chloride. chemicalbook.com

A plausible synthetic route to the required precursor, 6-tert-butyl-2,3-dicyanonaphthalene, would involve the initial tert-butylation of a suitable naphthalene derivative, followed by the introduction or conversion of other functional groups to yield the dinitrile. The precise sequence of these steps is crucial to ensure the correct substitution pattern on the final macrocycle.

Macrocycle Formation and Cyclotetramerization Techniques

The hallmark of naphthalocyanine synthesis is the cyclotetramerization of the dinitrile precursor. This reaction involves the condensation of four molecules of the substituted naphthalonitrile, in this case, 6-tert-butyl-2,3-dicyanonaphthalene, to form the large, 18-π electron aromatic macrocycle.

This process is typically carried out at elevated temperatures in a high-boiling solvent such as nitrobenzene. mdpi.com The reaction can be template-driven, where a metal salt is present during the cyclization, leading directly to the metallated macrocycle. Alternatively, the metal-free naphthalocyanine can be synthesized first and then subjected to a separate metalation step.

Metalation Procedures for Vanadyl Incorporation

The introduction of the vanadyl (VO²⁺) cation into the central cavity of the tetra-tert-butyl naphthalocyanine ligand is the penultimate step in the synthesis. This is typically achieved by reacting the pre-formed, metal-free macrocycle with a suitable vanadium salt, such as vanadium(III) chloride, in a high-boiling solvent. mdpi.com The reaction mixture is heated for several hours under an inert atmosphere to facilitate the coordination of the vanadium ion. mdpi.com

Alternatively, as mentioned, a template synthesis can be employed where the vanadium salt is included in the initial cyclotetramerization reaction mixture. researchgate.net This one-pot approach can be more efficient but may sometimes lead to a more complex mixture of products requiring extensive purification.

Post-Synthetic Modification and Derivatization Strategies

While the primary focus is on the synthesis of the target compound, it is worth noting that macrocycles like naphthalocyanines can be further functionalized after their initial synthesis. This field, known as post-synthetic modification (PSM), allows for the introduction of new chemical properties without altering the core structure. rsc.orgnih.gov

PSM can be broadly categorized into covalent modification, where the organic linkers are chemically altered, and coordinative modification, which involves introducing new ligands to the metal center. nih.gov For instance, the peripheral positions of the naphthalocyanine ring could be targeted for reactions such as halogenation or nitration, provided the reaction conditions are controlled to avoid degradation of the macrocycle. Such modifications can be used to fine-tune the electronic properties or to attach the macrocycle to other molecules or surfaces. researchgate.netrsc.orgresearchgate.net

Purification and Isolation Techniques for Academic Research

The final and often most challenging step in the synthesis is the purification and isolation of the Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine. The crude reaction mixture typically contains the desired product along with unreacted starting materials, side products, and isomers.

A common and effective method for purifying metallophthalocyanines and their analogues is column chromatography. researchgate.netresearchgate.net A two-step chromatographic process can be particularly effective. researchgate.net The initial step may involve a silica (B1680970) gel column to separate the primary concentrate of the vanadyl naphthalocyanine from the bulk of the impurities. researchgate.net This is often followed by a second purification step, for example, using a column packed with a sulfocationite resin and employing gradient elution with a series of solvents of increasing polarity. researchgate.net The progress of the purification can be monitored by techniques such as UV-Vis spectroscopy to ensure the isolation of a highly pure fraction of the target compound. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Applications of Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying compounds with unpaired electrons. Given that the vanadyl (VO²⁺) species contains a vanadium(IV) ion, which has a d¹ electron configuration, it is paramagnetic and thus EPR active. udel.edu

The EPR spectrum of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is characteristic of a system with an effective electronic spin state of S = 1/2. researchgate.net The strong interaction between the vanadium center and the axial oxygen atom dictates the electronic environment, typically resulting in an axial or nearly axial symmetry. udel.edu This is a common feature for vanadyl complexes, where the dominant V=O bond creates a unique molecular axis. udel.edu The g-tensor values obtained from EPR spectra provide insight into the electronic structure of the orbital containing the unpaired electron. For vanadyl complexes, the lone d-electron resides in a non-bonding d-orbital. udel.edu The interaction of this electron with the surrounding ligand field, in this case, the naphthalocyanine macrocycle, influences the g-values. The specific environment around the vanadyl ion, including the coordination by the four nitrogen atoms of the naphthalocyanine ring, can be probed by analyzing these parameters.

A key feature of the EPR spectra of vanadyl complexes is the hyperfine interaction between the unpaired electron spin (S = 1/2) and the nuclear spin of the ⁵¹V isotope (I = 7/2), which has a natural abundance of 99.75%. rsc.org This interaction splits the EPR signal into a characteristic eight-line pattern. rsc.org The spacing between these lines is determined by the hyperfine coupling constant (A). The analysis of the anisotropic hyperfine coupling tensor (A-tensor) provides detailed information about the distribution of the unpaired electron's wavefunction and the nature of the chemical bonding between the vanadium atom and its ligands. Changes in the ligand environment, such as the introduction of the extensive π-system of the naphthalocyanine ring, can modulate the hyperfine coupling parameters.

| Parameter | Description | Typical Value Range for Vanadyl Complexes |

| g-tensor | Reflects the interaction of the unpaired electron with the external magnetic field. | Anisotropic, with g⊥ and g∥ components. |

| A-tensor (⁵¹V) | Describes the hyperfine interaction between the electron spin and the vanadium nuclear spin. | Anisotropic, with A⊥ and A∥ components. |

| Spin State (S) | The total electron spin quantum number of the paramagnetic center. | 1/2 |

| Nuclear Spin (I) | The total nuclear spin quantum number of the interacting nucleus. | 7/2 for ⁵¹V |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions

UV-Vis and NIR absorption spectroscopy are fundamental tools for probing the electronic transitions within the extensive π-conjugated system of the naphthalocyanine macrocycle.

Like other metallophthalocyanines and naphthalocyanines, the electronic absorption spectrum of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is dominated by two main absorption bands: the Q-band and the B-band (also known as the Soret band). researchgate.net These bands arise from π-π* electronic transitions within the 18-π electron system of the macrocycle. researchgate.net

The Q-band, which is responsible for the intense color of the compound, appears in the near-infrared region, with a reported maximum absorption (λmax) at approximately 808 nm for this specific molecule. researchgate.net This band originates from the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The B-band is a more intense absorption found in the near-ultraviolet region and corresponds to transitions to higher energy unoccupied molecular orbitals. researchgate.net The presence of the tert-butyl groups can cause slight shifts in the positions of these bands compared to the unsubstituted vanadyl naphthalocyanine.

| Band | Region | Origin |

| Q-band | Near-Infrared (NIR) / Visible | π-π* transition (HOMO → LUMO) |

| B-band (Soret) | Near-Ultraviolet (UV) | π-π* transitions to higher energy MOs |

The solvent environment can influence the electronic absorption spectrum of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine. The positions, intensities, and shapes of the Q and B-bands can exhibit shifts (solvatochromism) depending on the polarity and refractive index of the solvent. These effects are due to differential solvation of the ground and excited states of the molecule. Furthermore, in certain solvents, naphthalocyanine molecules have a tendency to aggregate, which leads to significant changes in the absorption spectrum, often resulting in the broadening or splitting of the Q-band. The bulky tert-butyl groups on this particular molecule are designed in part to reduce this aggregation tendency, thereby improving its solubility and promoting monomeric behavior in solution.

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the molecule by probing its various vibrational modes.

A theoretical investigation of the closely related vanadyl naphthalocyanine (VONc) using density functional theory (DFT) has provided significant insight into its vibrational spectrum. bohrium.com These findings serve as a strong basis for understanding the spectra of its tetra-tert-butyl substituted derivative. The VONc molecule possesses C₄ᵥ symmetry and is calculated to have 240 normal vibrational modes. bohrium.com

Key vibrational modes that are characteristic of the molecule include:

V=O Stretch: A strong, characteristic band associated with the stretching of the vanadyl-oxygen double bond.

Macrocycle Vibrations: A series of complex vibrations involving the stretching and bending of the C-C and C-N bonds within the naphthalocyanine framework.

Tert-butyl Group Vibrations: Modes corresponding to the C-H stretching and bending of the peripheral tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of the organic ligand framework of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine. While the paramagnetic nature of the Vanadyl (VO²⁺) center can lead to broadening of NMR signals, valuable information can still be obtained, particularly from the diamagnetic ligand.

Detailed ¹H NMR studies on related tetra-tert-butylated macrocycles provide insights into the expected chemical shifts. nih.gov The protons of the four tert-butyl groups are typically observed as a sharp singlet in the upfield region of the spectrum. The aromatic protons of the naphthalocyanine core will exhibit a complex pattern of multiplets in the downfield region.

In the case of the metal-free ligand, 2,11,20,29-Tetra-tert-butyl-2,3-naphthalocyanine, the pyrrole (B145914) proton signals provide information about the ring current, which has been observed to decrease with increasing molecular size in the series from phthalocyanines to naphthalocyanines and anthracocyanines. nih.gov For the vanadyl complex, the specific chemical shifts will be influenced by the paramagnetic metal center.

Table 1: Representative ¹H NMR Data for Tert-Butyl Protons in a Related Tagging Reagent

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl | 1.31 | singlet |

Data based on a tert-butyl containing tagging reagent in DMSO, which can be considered indicative for the tert-butyl groups on the naphthalocyanine ligand. nih.gov

X-ray Diffraction (XRD) and Single-Crystal Crystallographic Analysis Methodologies

The central vanadium atom in vanadyl macrocycles typically exhibits a five-coordinate, square-pyramidal geometry. acs.orgrsc.orgrsc.org The vanadium atom is coordinated to the four isoindole nitrogen atoms of the naphthalocyanine ligand in the basal plane and to an axial oxygen atom, forming a strong V=O double bond. The vanadium atom is characteristically displaced out of the plane defined by the four nitrogen atoms, towards the apical oxygen. acs.orgrsc.orgrsc.org

Table 2: Typical Coordination Geometry Parameters for Vanadyl Phthalocyanine (B1677752)

| Parameter | Value | Reference |

| Coordination Geometry | Square Pyramidal | acs.orgrsc.orgrsc.org |

| Vanadium Displacement from N4 Plane | 0.575(1) Å | acs.orgrsc.orgrsc.org |

| V=O Bond Distance | 1.580(3) Å | acs.orgrsc.orgrsc.org |

| Mean V–N Bond Distance | 2.026(7) Å | acs.orgrsc.orgrsc.org |

These data for vanadyl phthalocyanine are expected to be very similar for Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine.

The solid-state packing of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is governed by intermolecular interactions, which in turn influence the material's bulk properties. The bulky tert-butyl groups play a significant role in dictating the packing motif, often preventing the close co-facial π-π stacking that is common in unsubstituted phthalocyanines. aip.org This can lead to increased solubility and modified electronic properties.

In the crystal structure of the related vanadyl phthalocyanine, molecules are arranged in sheets with parallel and overlapping macrocycles. rsc.orgrsc.org The closest intermolecular contacts involve nitrogen atoms, and distinct dimeric structures are absent. rsc.orgrsc.org The introduction of tert-butyl groups is known to hinder aggregation. aip.org

X-ray Absorption Spectroscopy (XAS) for Vanadium Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique to probe the electronic and local geometric structure of the vanadium center. Both the K-edge and L-edge spectra provide valuable information.

The Vanadium K-edge XAS spectrum is characterized by a pre-edge feature corresponding to the 1s → 3d transition. The intensity and energy of this peak are highly sensitive to the coordination geometry and oxidation state of the vanadium atom. researchgate.netdtic.milresearchgate.net For the non-centrosymmetric square-pyramidal geometry of the [VO]²⁺ unit, this pre-edge transition is expected to be intense due to d-p orbital mixing. researchgate.net

Vanadium L-edge XAS, which involves transitions from the 2p core levels to the unoccupied 3d orbitals, provides even more detailed information about the 3d electronic structure, including orbital splitting and spin states. aps.orgrsc.orgaps.org The L-edge spectrum of a d¹ vanadyl complex will show distinct features corresponding to transitions into the different d-orbitals, offering a direct probe of the ligand field effects. aps.org

Table 3: Representative Vanadium K-edge XAS Pre-edge Peak Positions for Vanadyl Species

| Compound/Species | Pre-edge Peak Energy (eV) |

| Vanadyl Sulfate (B86663) | 5468.8 |

This value for vanadyl sulfate provides a reference for the expected pre-edge peak position for a V(IV)O species. researchgate.net

Surface Morphology and Film Characterization Techniques (FESEM, AFM, SEM)

For applications in electronic devices, Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is often deposited as a thin film. The morphology of these films is critical to their performance and can be characterized by various microscopy techniques.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to visualize the surface topography of the films. nih.govscirp.orgresearchgate.net These techniques can reveal information about grain size, shape, and the presence of defects. FESEM, with its higher resolution, is particularly well-suited for examining the fine features of organic semiconductor films. mee-inc.comvaccoat.com Studies on related vanadyl phthalocyanine films have shown surfaces composed of grains in the nanometer range. nih.gov

Atomic Force Microscopy (AFM) provides three-dimensional surface profiles with high resolution, allowing for the quantitative measurement of surface roughness. researchgate.net The root mean square (RMS) roughness is a key parameter obtained from AFM measurements. For instance, thin films of a related tetra-tert-butyl substituted aluminum phthalocyanine showed an RMS roughness of 0.74 nm for as-deposited films, which changed upon annealing. researchgate.net X-ray diffraction analysis of amorphous Vanadyl Tetra Tert Butyl 2, 3 naphthalocyanine thin films has shown a non-crystalline structure in the as-deposited state. researchgate.net

Table 4: Illustrative Surface Roughness Data for a Related Phthalocyanine Thin Film

| Film Condition | RMS Roughness (nm) |

| As-deposited | 0.74 |

| Annealed at 160 °C under magnetic field | 6.02 |

Data for a tetra-tert-butyl substituted aluminum phthalocyanine film, illustrating the type of data obtainable with AFM. researchgate.net

Electronic Structure and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure of complex molecules like VTTBNc. These methods are instrumental in predicting molecular geometries, stability, and electronic transitions.

Theoretical studies on the parent vanadyl naphthalocyanine (VONc), which lacks the tert-butyl groups, indicate that the molecule adopts a C4v symmetry. bohrium.com This is in contrast to other metallonaphthalocyanines such as those with Ni, Cu, and Zn, which typically exhibit D4h symmetry. bohrium.com The C4v geometry arises from the out-of-plane displacement of the vanadium atom from the naphthalocyanine ring, a characteristic feature of vanadyl complexes. The tert-butyl groups in VTTBNc are expected to have a minimal effect on this core geometry, primarily influencing the molecule's solubility and packing in the solid state.

While specific computational data on the stability of VTTBNc is not extensively available, DFT calculations on related vanadyl phthalocyanine (B1677752) (VOPc) molecules adsorbed on surfaces like Au(111) have been performed to determine the most stable adsorption configurations. arxiv.org These studies reveal that the interaction with the substrate can influence the molecular geometry and electronic properties. arxiv.org

Table 1: Comparison of Theoretical and Experimental Properties of Vanadyl Naphthalocyanine and Related Compounds

| Compound | Property | Theoretical Value | Experimental Value | Reference |

|---|---|---|---|---|

| VONc | Symmetry | C4v | - | bohrium.com |

| VONc | HOMO-LUMO Gap | 1.80 eV | - | bohrium.com |

| VTTBNc | HOMO Energy | - | -5.14 eV (from CV) | mdpi.com |

| VTTBNc | LUMO Energy | - | -3.74 eV (from CV) | mdpi.com |

| VTTBNc | Band Gap | - | 1.40 eV (from CV) | mdpi.com |

Note: CV refers to Cyclic Voltammetry, and UV-Vis refers to Ultraviolet-Visible Spectroscopy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of VTTBNc. The energy difference between these orbitals defines the HOMO-LUMO gap, which is a key parameter for applications in optoelectronic devices. mdpi.comresearchgate.net

Experimental studies using cyclic voltammetry have determined the HOMO and LUMO energy levels of VTTBNc to be approximately -5.14 eV and -3.74 eV, respectively, resulting in an electrochemical band gap of 1.40 eV. mdpi.com This is in close agreement with the optical band gap of 1.36 eV determined from UV-Vis absorption spectra. mdpi.com For the unsubstituted VONc, DFT calculations have predicted a HOMO-LUMO gap of 1.80 eV. bohrium.com The difference can be attributed to the electron-donating nature of the tert-butyl groups in VTTBNc, which can influence the energy levels of the frontier orbitals. nih.gov

Molecular Orbital Analysis and Spin Density Distributions

A deeper analysis of the molecular orbitals of vanadyl complexes reveals the nature of the metal-ligand bonding and the distribution of the unpaired electron. In vanadyl phthalocyanine (VOPc), the singly occupied molecular orbital (SOMO) is primarily of dxy character on the vanadium atom. nih.gov This orbital has minimal interaction with the ligand orbitals, which helps in preserving the spin coherence of the molecule. researchgate.net

Ligand Field Theory Applications to Vanadyl Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and d-orbital splitting in transition metal complexes. For vanadyl complexes, which typically have a square pyramidal geometry, the d-orbitals split into distinct energy levels. The single d-electron of the V4+ ion occupies the lowest energy d-orbital, which is the non-bonding dxy orbital. This arrangement leads to a stable S=1/2 spin state. The significant energy separation between the dxy orbital and the other d-orbitals is a consequence of the strong V=O bond.

Computational Modeling of Spectroscopic Parameters (e.g., EPR, UV-Vis)

Computational methods are extensively used to model and interpret the spectroscopic data of vanadyl complexes.

EPR Spectroscopy: The g-tensor and hyperfine coupling constants (A-tensor) of vanadyl complexes can be calculated using DFT. researchgate.net These calculations are sensitive to the molecular geometry and the choice of the density functional. For vanadyl complexes, it has been shown that the g and A tensors may not be coaxial, which has important implications for the interpretation of EPR spectra. researchgate.net While specific calculated EPR parameters for VTTBNc are not available, studies on other vanadyl complexes provide a basis for what to expect.

UV-Vis Spectroscopy: TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules. nih.govrsc.org For phthalocyanines and naphthalocyanines, the characteristic Q-band in the near-infrared region and the Soret (or B) band in the UV region can be assigned to specific electronic transitions, primarily of π-π* character within the macrocyclic ligand. mdpi.comresearchgate.net Methodological surveys on phthalocyanines have shown that the accuracy of TD-DFT calculations depends on the choice of the functional and basis set. nih.gov

Solvation Effects on Electronic Structure and Reactivity

The solvent environment can significantly influence the electronic structure and reactivity of molecules. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are often employed in DFT calculations to account for the effect of the solvent. semanticscholar.orgresearchgate.netrsc.org These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on various organic molecules have shown that solvatochromic shifts in UV-Vis spectra can be rationalized by considering the differential stabilization of the ground and excited states by the solvent. While specific theoretical studies on the solvation effects on VTTBNc are not prevalent, it is expected that polar solvents would stabilize charge-transfer states and could influence the energies of the frontier molecular orbitals.

Redox Chemistry and Electrochemistry

Electrochemical Methodologies

The electrochemical characteristics of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine and related compounds are primarily investigated using techniques such as cyclic voltammetry (CV) and spectroelectrochemistry .

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique where the potential of a working electrode is ramped linearly versus time. This method is instrumental in determining the redox potentials of the compound, offering insights into the thermodynamics of electron transfer processes. For metallonaphthalocyanines, CV is typically performed in non-aqueous solvents like dichlorobenzene or tetrahydrofuran (B95107), with a supporting electrolyte.

Spectroelectrochemistry combines electrochemical and spectroscopic methods to study the spectral changes of a species as it undergoes oxidation or reduction. This technique is crucial for identifying the species generated at different potentials. For instance, the changes in the UV-visible absorption spectrum upon electrochemical oxidation or reduction can confirm whether the electron transfer is metal-centered or ligand-centered. In the case of naphthalocyanines, this method helps to observe the reversible color changes upon redox events, which is significant for applications like electrochromic devices.

Investigation of Redox Potentials and Electron Transfer Mechanisms

The electron transfer can occur at either the central vanadium metal or the naphthalocyanine macrocycle. For vanadyl phthalocyanines, the first reduction is typically a reversible, one-electron process that is ligand-based, leading to the formation of a π-anion radical. In contrast, the first oxidation can be more complex. Studies on vanadyl phthalocyanine (B1677752) thin films have shown that while they undergo reversible electrochromic changes upon reduction, oxidation can lead to irreversible decomposition. rsc.org

The general trend for tetra-tert-butylated naphthalocyanines is that the first oxidation potential shifts to less positive values as the size of the conjugated π-system increases from phthalocyanine to naphthalocyanine. nih.gov This indicates a destabilization of the Highest Occupied Molecular Orbital (HOMO) with the larger macrocycle. nih.gov

| Compound Family | First Oxidation Potential Trend | First Reduction Potential Trend |

| Tetra-tert-butylated Naphthalocyanines | Shifts to less positive values with increasing ring size | Becomes slightly less negative with increasing ring size |

| Vanadyl Phthalocyanines | Irreversible oxidation in thin films rsc.org | Reversible reduction rsc.org |

This table provides trends observed in related compound families to infer the behavior of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine.

Influence of Ligand Architecture and Substituents on Redox Properties

The ligand architecture, including the expanded naphthalocyanine ring and the peripheral tert-butyl substituents, significantly influences the redox properties of the molecule.

Naphthalocyanine Ligand: The extension of the π-conjugated system from a phthalocyanine to a naphthalocyanine ligand has a pronounced effect. It destabilizes the HOMO, making the compound easier to oxidize (less positive oxidation potential). nih.gov This is a key factor in tuning the electronic properties of these macrocycles for various applications.

Vanadyl Center: The vanadyl (V=O) group introduces a permanent dipole moment perpendicular to the molecular plane. The interaction of the vanadium(IV) center with the naphthalocyanine ligand affects the electron distribution and, consequently, the redox potentials. The specific nature of the metal center dictates whether redox processes are metal- or ligand-centered. In many vanadyl macrocycles, the initial redox reactions involve the ligand's π-system.

Redox Stability and Reorganization of Films upon Redox Cycling

The stability of thin films of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine during repeated redox cycles is a critical aspect for its potential use in devices.

Studies on related vanadyl phthalocyanine thin films have demonstrated that while the reduction process is reversible and associated with a distinct color change (electrochromism), the oxidation process can be destructive. rsc.org This irreversible oxidation suggests a lack of stability of the cationic species in the solid state. rsc.org The close packing of molecules in the film can hinder the penetration of counter-ions necessary to balance the charge, potentially leading to structural changes or degradation upon oxidation. rsc.org

For other metallophthalocyanine films, it has been observed that the film can restructure after electrochemical cycling. For instance, layer-by-layer films of iron tetrasulfonated phthalocyanine have been shown to undergo a reduction in thickness and form deposits after repeated oxygen reduction cycles. This indicates that the initial morphology of the film is not always maintained under electrochemical stress.

The crystalline phase of the thin film material is also a determining factor in its electrochemical behavior. Different polymorphs can exhibit varying degrees of packing, which affects ion penetration and, therefore, electrochromic and redox stability. rsc.org

Coordination Chemistry and Ligand Design Principles

Impact of Tetra-tert-butyl Substituents on Coordination Environment and Solubility

The presence of four bulky tetra-tert-butyl groups on the periphery of the naphthalocyanine macrocycle is a deliberate design choice with significant consequences for the molecule's behavior, particularly its coordination environment and solubility. These substituents exert a powerful steric influence, effectively acting as "molecular bumpers" that prevent the large, planar naphthalocyanine rings from stacking on top of one another. This mitigation of intermolecular aggregation is crucial for enhancing the solubility of the complex in common organic solvents. In contrast to their unsubstituted counterparts, which are often plagued by low solubility, the tert-butylated derivatives exhibit improved processability, a critical factor for their application in various fields.

The steric hindrance imposed by the tert-butyl groups also subtly alters the coordination environment around the central vanadyl (VO²⁺) ion. By preventing close approach of neighboring molecules, these substituents help to isolate individual vanadyl centers, allowing for a clearer investigation of their intrinsic properties.

Table 1: Effect of Tert-butyl Substituents on Naphthalocyanine Properties

| Property | Unsubstituted Naphthalocyanine | Tetra-tert-butyl Substituted Naphthalocyanine |

|---|---|---|

| Solubility in Organic Solvents | Low | High |

| Aggregation Tendency | High | Low |

| Intermolecular Interactions | Strong | Weak |

Axial Ligand Coordination and Exchange Dynamics

The vanadyl ion in the naphthalocyanine complex typically exhibits a square pyramidal geometry, with the four nitrogen atoms of the macrocycle forming the equatorial plane and the oxygen atom of the vanadyl group occupying the apical position. However, the vanadium center remains coordinatively unsaturated and can bind a sixth ligand in the axial position trans to the vanadyl oxygen. This axial ligand coordination has a profound effect on the electronic properties of the complex.

The nature of the axial ligand directly influences the electronic environment of the vanadium center. The binding of a sixth ligand can be studied using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which is highly sensitive to the local environment of the paramagnetic V(IV) center.

Stereoelectronic Effects and Their Influence on Vanadium Reactivity

The term "stereoelectronic effects" refers to the combined influence of steric and electronic factors on the structure, stability, and reactivity of a molecule. In Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine, both the tetra-tert-butyl substituents and the extensive π-system of the naphthalocyanine ring contribute to these effects, which in turn modulate the reactivity of the central vanadium atom.

The electron-donating or electron-withdrawing nature of substituents on the macrocycle can significantly alter the redox potential of the vanadium center. This can be rationalized using Hammett parameters, which provide a quantitative measure of the electronic influence of a substituent. wikipedia.orgresearchgate.netfraunhofer.delibretexts.orgpitt.edu By systematically varying the substituents, it is possible to fine-tune the ease with which the vanadium atom can be oxidized or reduced. While specific Hammett parameters for the tetra-tert-butyl naphthalocyanine system are not explicitly detailed in the provided search results, the general principle of their application in similar aromatic systems is well-established. researchgate.netfraunhofer.delibretexts.org

The steric bulk of the tetra-tert-butyl groups can also influence the accessibility of the vanadium center to potential reactants, thereby affecting its catalytic activity or its ability to participate in further coordination. This interplay between steric hindrance and electronic modification is a powerful tool in the design of catalysts with specific reactivity profiles.

Table 2: General Influence of Substituent Electronic Effects on Vanadium Redox Potential

| Substituent Type | Electronic Effect | Impact on Vanadium Redox Potential |

|---|---|---|

| Electron-Donating Groups (e.g., Alkyl) | Increase electron density at the metal center | Makes oxidation more difficult (shifts potential to more positive values) |

| Electron-Withdrawing Groups (e.g., Nitro) | Decrease electron density at the metal center | Makes oxidation easier (shifts potential to more negative values) |

Design of Ligand Systems for Tunable Properties

The naphthalocyanine macrocycle serves as a versatile platform for the design of ligand systems with highly tunable properties. The ability to introduce a wide variety of functional groups onto the periphery of the ligand allows for precise control over the electronic and steric characteristics of the resulting metal complex.

One powerful approach for achieving this is through the strategic synthesis of functionalized naphthalonitrile precursors, which are then cyclized to form the desired naphthalocyanine. This "bottom-up" approach allows for the incorporation of a diverse array of substituents, each imparting specific properties to the final complex.

Furthermore, post-synthetic modification of the pre-formed naphthalocyanine complex offers another avenue for tuning its properties. Techniques such as "click chemistry" can be employed to attach new functional groups to the periphery of the ligand, enabling the creation of complex, multifunctional molecular architectures. nih.gov

The ultimate goal of this ligand design is to create vanadyl naphthalocyanine complexes with properties tailored for specific applications. For instance, by modulating the electronic properties, one can optimize the complex's performance as a redox catalyst or as a component in electronic devices. Similarly, by controlling the steric environment, it is possible to influence the selectivity of catalytic reactions or to enhance the processability of the material. The systematic variation of ligand electronics and peripheral substitution is a key strategy in the development of advanced functional materials based on these fascinating macrocyclic complexes. rsc.org

Catalytic Applications and Mechanistic Studies

Oxidation Catalysis

Vanadium complexes are particularly effective as catalysts in oxidation reactions, utilizing green oxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). mdpi.com The catalytic activity is centered on the vanadium atom, which facilitates oxygen transfer to various organic substrates.

Olefin Epoxidation Mechanisms

While specific studies on Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine are limited, the epoxidation mechanisms are well-understood for analogous vanadyl complexes like those with salen-type ligands, acetylacetonate, and porphyrins. thieme-connect.demdpi.com The catalytic cycle typically begins with the in situ formation of the active catalyst. The vanadyl(IV) precatalyst is oxidized by a peroxide (e.g., H₂O₂ or TBHP) to a high-valent oxoperoxovanadium(V) or alkylperoxo vanadium(V) species. thieme-connect.de

Three primary mechanisms have been considered for olefin epoxidation by vanadium complexes: the Mimoun, Sharpless, and biradical pathways. rsc.org For many vanadium-catalyzed epoxidations, the Sharpless pathway is considered the most favorable. rsc.org This mechanism involves a concerted, synchronous attack of the olefin on the active oxoperoxo species, leading to the formation of the epoxide and the regeneration of the catalyst in a lower oxidation state, which is then re-oxidized by the peroxide to continue the cycle. rsc.org

In the epoxidation of allylic alcohols, the reaction is noted for its high regioselectivity, which is attributed to the coordination of the substrate's hydroxyl group to the vanadium center. This coordination properly orients the olefin for the oxygen transfer step. thieme-connect.denih.gov The catalytic activity can be influenced by the electronic properties of the ligand; for vanadyl-Schiff base complexes, activity often improves with fewer electron-donating groups on the ligand. mdpi.com

Sulfide (B99878) Oxidation and Selectivity

Vanadium complexes are efficient catalysts for the selective oxidation of sulfides to either sulfoxides or sulfones using oxidants like H₂O₂. thieme-connect.denih.gov The selectivity of the reaction can be controlled, making these systems valuable in organic synthesis. For instance, molybdenum and vanadium complexes have been reported for their high selectivity in these transformations. youtube.com

Mechanistic studies, particularly on vanadium-dependent haloperoxidase enzymes which provide a biomimetic model, suggest two distinct pathways for sulfoxidation. researchgate.netnih.govrsc.org

Enantioselective Pathway: This mechanism is proposed to involve a direct oxygen transfer from a vanadium-peroxo species to the sulfide substrate within the catalyst's active site. rsc.org The constrained environment of the active site can lead to high enantioselectivity.

Non-enantioselective Pathway: An alternative mechanism involves the initial oxidation of the sulfide to form a positively charged radical intermediate. researchgate.netnih.gov This radical can then migrate from the active site and be converted to the sulfoxide (B87167) in subsequent chemical steps, resulting in a racemic or non-enantioselective product. nih.gov

The choice of pathway and resulting selectivity can be influenced by the specific structure of the vanadium complex and the reaction conditions. Simple vanadium salts in the presence of H₂O₂ can catalyze sulfoxidation non-enantioselectively, supporting the radical-based mechanism. researchgate.netnih.gov

| Catalyst System | Substrate | Oxidant | Primary Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Vanadium-dependent haloperoxidases (AnVBPO) | Methyl phenyl sulfide | H₂O₂ | (R)-sulfoxide | Enantioselective; proposed direct oxygen transfer | rsc.org |

| Vanadium-dependent haloperoxidases (CpVBPO) | Methyl phenyl sulfide | H₂O₂ | (S)-sulfoxide | Enantioselective; proposed direct oxygen transfer | rsc.org |

| Vanadium-dependent haloperoxidases (CiVCPO) | Methyl phenyl sulfide | H₂O₂ | Racemic sulfoxide | Non-enantioselective; proposed radical pathway | nih.gov |

| Na₃VO₄ | Methyl phenyl sulfide | H₂O₂ | Racemic sulfoxide | Non-enantioselective; supports radical mechanism | researchgate.netnih.gov |

C-H Bond Activation Mechanisms

The functionalization of typically inert C-H bonds is a significant challenge in catalysis. While transition metals like palladium and rhodium are well-studied in this area, mdpi.comresearchgate.net vanadium complexes also exhibit activity. Vanadium complexes have been noted for their role in C-O bond formation through arene C-H activation. thieme-connect.de

A plausible mechanism for C-H activation by vanadium complexes, particularly under photochemical conditions, involves a radical pathway. rsc.org Studies on vanadium(V)-diimine complexes have shown that upon electronic excitation by light, the complex can initiate a radical reaction by abstracting a hydrogen atom from an organic substrate. rsc.org Dioxygen is often necessary for substrate consumption in these reactions. rsc.org This process is highly dependent on the C-H bond dissociation energy of the substrate, with weaker bonds being activated more readily. This photo-initiated hydrogen atom transfer (HAT) mechanism represents a distinct approach from the oxidative addition or concerted metalation-deprotonation pathways common for other transition metals. rsc.orgyoutube.com

Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Electrocatalysis

Metallophthalocyanines and their naphthalocyanine analogues are extensively studied as non-precious metal electrocatalysts for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are critical for technologies like fuel cells and metal-air batteries. nih.govresearchgate.net The catalytic activity is centered at the metal-N₄ core (M-N-C sites). rsc.org

While experimental data on Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is limited, computational studies on the closely related Vanadium-Phthalocyanine (V-Pc) provide significant insight. Density functional theory (DFT) calculations have been used to systematically explore the potential of various transition metal-phthalocyanines as ORR/OER electrocatalysts. researchgate.net These studies evaluate the theoretical overpotential (η), a measure of catalyst efficiency, for both reactions. A lower overpotential signifies higher activity. For V-Pc, the calculated overpotentials indicate moderate activity compared to other transition metals.

| Catalyst | ORR Overpotential (ηORR) [V] | OER Overpotential (ηOER) [V] | Reference |

|---|---|---|---|

| V-Pc | - | - | researchgate.net |

| Ir-Pc | 0.46 | 0.23 | researchgate.net |

| Fe-Pc | - | - | researchgate.net |

| Co-Pc | - | - | researchgate.net |

Note: Specific overpotential values for V-Pc were part of a systematic study; Ir-Pc was identified as the most promising bifunctional catalyst in that work. researchgate.net Dashes indicate values that were calculated but not highlighted as top performers in the referenced abstract.

General reviews of vanadium-based materials for OER show that performance is highly dependent on composition (oxides, hydroxides, etc.) and the valence state of the vanadium. mdpi.com The mechanism often involves surface reconstruction of the catalyst during operation. mdpi.com For phthalocyanine (B1677752) catalysts, the reaction mechanism can involve the demetalation of the complex, which is a primary route of deactivation, suggesting the metal center is essential for high activity. nih.gov

Photocatalytic Mechanisms and Efficiency

Vanadyl naphthalocyanines (VNPc) are recognized as suitable photosensitizers due to their high photothermal conversion efficiency. pnas.org This property is crucial for photocatalytic applications, where light energy is harnessed to drive chemical reactions. The general mechanism for photocatalysis by a semiconductor material, for which vanadium(V) oxide (V₂O₅) serves as a good model, involves several key steps. nih.gov

Light Absorption: The catalyst absorbs photons with energy equal to or greater than its band gap, exciting an electron from the valence band to the conduction band, leaving a hole in the valence band. V₂O₅ is noted for its narrow band gap, allowing it to absorb a wide range of visible light. nih.gov

Charge Separation and Migration: The photogenerated electron-hole pairs migrate to the surface of the catalyst.

Surface Redox Reactions: The electrons and holes participate in redox reactions with adsorbed species. For example, holes can oxidize water or organic molecules, while electrons can reduce oxygen.

A significant challenge in photocatalysis is the rapid recombination of photogenerated electrons and holes, which releases the absorbed energy as heat or light instead of using it for chemical reactions. nih.gov The efficiency of a photocatalyst like Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine would depend on its ability to promote efficient charge separation and minimize recombination.

Role of Vanadyl Oxidation State in Catalytic Cycles

The ability of vanadium to cycle between different oxidation states, most commonly V(IV) and V(V), is fundamental to its catalytic activity. mdpi.commdpi.com In nearly all oxidation and electrocatalytic applications, the catalytic cycle involves a redox transformation of the vanadium center.

In oxidation catalysis, the cycle typically starts with a stable V(IV) precatalyst, such as a vanadyl (V⁴⁺=O) complex. thieme-connect.de This is oxidized by a peroxide (e.g., H₂O₂ or TBHP) to an active V(V)-peroxo or V(V)-hydroperoxo species. This high-valent species then transfers an oxygen atom to the substrate (e.g., an olefin or sulfide), regenerating the V(IV) state, which can then re-enter the catalytic cycle. thieme-connect.demdpi.com This redox cycle is exemplified in the industrial Contact Process, where V₂O₅ (V⁵⁺) is reduced to V₂O₄ (V⁴⁺) by SO₂, and then re-oxidized back to V₂O₅ by O₂. mdpi.com

In electrocatalysis, such as the OER, the valence state of vanadium in the catalyst material is also critical. Studies on V-Mg-Al mixed-oxide catalysts have shown that catalytic activity and selectivity are directly dependent on the vanadium oxidation state. Similarly, for the ORR on iron phthalocyanine, the active site is proposed to be a HO–Fe³⁺–N moiety, highlighting that the catalysis occurs at a specific, highly oxidized state of the metal center. pnas.org Therefore, controlling and maintaining the optimal oxidation state of the vanadium center throughout the reaction is key to designing efficient and stable catalysts.

Heterogeneous vs. Homogeneous Catalysis Paradigms

The catalytic applications of vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine, a compound noted for its unique photophysical properties, are an emerging area of scientific inquiry. biosynth.comcymitquimica.com While its use in materials science, particularly in the fabrication of organic photodiodes and as an infrared (IR) dye, is established, its role in catalysis is less documented. americanelements.comresearchgate.net However, by drawing parallels with the broader families of vanadyl complexes and metallonaphthalocyanines, a theoretical framework for its potential in both homogeneous and heterogeneous catalysis can be constructed.

In homogeneous catalysis , the catalyst is present in the same phase as the reactants. For vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine, its solubility in certain organic solvents would allow it to act as a homogeneous catalyst. This setup offers the advantage of high activity and selectivity, as the active catalytic sites on the vanadyl center are readily accessible to the substrate molecules. Mechanistic studies of related vanadyl complexes in homogeneous oxidation reactions often point to the formation of a catalyst-oxidant adduct, which then interacts with the substrate. The tert-butyl groups on the periphery of the naphthalocyanine ring enhance its solubility in nonpolar solvents, a key requirement for many organic reactions.

Conversely, heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. To employ vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine in a heterogeneous system, it would typically be immobilized on a solid support, such as silica (B1680970), alumina, or a polymer resin. This approach, while potentially leading to a slight decrease in intrinsic activity due to mass transfer limitations, offers significant practical advantages, including ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. The robust nature of the naphthalocyanine macrocycle makes it a suitable candidate for immobilization.

A key aspect of the catalytic performance of metallonaphthalocyanines is the nature of the central metal ion. The vanadyl (VO²⁺) species is well-known for its role in oxidation catalysis. The mechanism often involves the vanadium center cycling between different oxidation states. For instance, in the oxidation of phenols or sulfides, the vanadyl complex could be oxidized to a higher-valent species by an oxidant (e.g., hydrogen peroxide or a hydroperoxide), which then transfers an oxygen atom to the substrate, regenerating the initial vanadyl complex.

While specific data on the catalytic activity of vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is scarce in publicly available literature, research on analogous compounds provides valuable insights. For example, iron phthalocyanine supported on silica has been studied for the oxidation of alkyl-substituted phenols. researchgate.net Similarly, other metallophthalocyanines have been used to catalyze the oxidation of phenols with ammonium (B1175870) persulfate. researchgate.net A recent study on vanadyl phthalocyanine demonstrated its efficacy as a heterogeneous catalyst in the conversion of fructose (B13574) to methyl levulinate. mdpi.comnih.gov These examples suggest that vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine likely possesses similar catalytic capabilities.

The choice between a homogeneous and a heterogeneous catalytic system for this compound would depend on the specific application. For fine chemical synthesis where high selectivity and mild reaction conditions are paramount, a homogeneous approach might be favored. For large-scale industrial processes where catalyst cost, separation, and reusability are critical economic factors, a heterogeneous system would be more practical.

Materials Science and Advanced Device Applications

Thin Film Deposition and Growth Methodologies

The performance of devices based on organic semiconductors is critically dependent on the quality, morphology, and orientation of the molecules within the active layer. Therefore, the methods used to deposit VTTBNc into thin films are fundamental to its application. Two primary routes, physical vapor deposition and solution processing, are employed.

Physical Vapor Deposition Techniques

Physical vapor deposition (PVD) is a solvent-free method that allows for the creation of highly pure and structurally ordered thin films in a high-vacuum environment. nih.gov This technique is particularly suitable for creating uniform layers of organic molecules like naphthalocyanines and phthalocyanines. americanelements.comrsc.org While specific studies detailing the PVD of VTTBNc are not prevalent, the methodology is well-established for structurally similar compounds such as vanadyl phthalocyanines (VOPc). nih.govrsc.org

In a typical PVD process, the purified VTTBNc powder is heated in an evaporation cell at high temperatures (e.g., 370-450 °C) under high vacuum (e.g., 10⁻⁵ to 10⁻¹⁰ mbar). rsc.orgnih.gov This causes the material to sublimate, and the gaseous molecules travel and deposit onto a temperature-controlled substrate, forming a thin film. nih.gov The substrate temperature can be controlled (e.g., 60-155 °C) to influence the film's morphology and crystalline structure. rsc.orgnih.gov For related VOPc compounds, this process has been used to create films with thicknesses ranging from a few nanometers to over 100 nm. nih.gov The resulting film structure can be highly ordered, which is crucial for optimizing charge transport in electronic devices. rsc.org

Typical PVD Parameters for Related Vanadyl Macrocycles

| Parameter | Value | Source |

|---|---|---|

| Base Pressure | 10⁻⁵ - 3x10⁻¹⁰ mbar | rsc.orgnih.gov |

| Evaporation Temperature | 370 - 450 °C | rsc.orgnih.gov |

| Substrate Temperature | 60 - 155 °C | rsc.orgnih.gov |

Solution Processing Methods for Films

Solution processing offers a lower-cost, scalable alternative to PVD, making it highly attractive for large-area electronics. nih.gov VTTBNc has been successfully incorporated into devices using solution-based techniques, most notably through the formation of bulk heterojunction (BHJ) films. nih.govresearchgate.net A BHJ architecture involves blending a p-type (donor) material and an n-type (acceptor) material in a common solvent. nih.gov

For VTTBNc, this involves dissolving it along with a fullerene-based acceptor, such as PC₆₁BM or PC₇₁BM, in a solvent like chloroform. nih.govresearchgate.net This solution is then deposited onto a substrate, typically via spin-coating, which is a method that can produce uniform films. nih.gov As the solvent evaporates, the donor and acceptor materials phase-separate, creating a nanoscale interpenetrating network. This structure provides a large interfacial area essential for efficient charge separation in optoelectronic devices. nih.gov

Organic Electronic and Optoelectronic Devices

The favorable electronic and optical properties of VTTBNc, such as its strong absorption in the near-infrared (NIR) region, make it a promising candidate for various optoelectronic applications. nih.govbiosynth.comcymitquimica.com

Application in Organic Photodiodes (OPDs) and Solar Cells

VTTBNc has been effectively utilized as a p-type donor material in solution-processed bulk heterojunction OPDs. nih.gov These devices are designed to convert light into an electrical signal. The inclusion of VTTBNc extends the light absorption of the device into the NIR region, which is advantageous for applications like remote sensing and optical communication. nih.gov

In a typical device structure, a BHJ layer of VTTBNc blended with a fullerene acceptor is sandwiched between an indium tin oxide (ITO) transparent electrode coated with a hole-transport layer (like PEDOT:PSS) and a top metal electrode (like Aluminum). nih.govresearchgate.net Research has shown that a blend of VTTBNc and PC₇₁BM (in a 1:1 volumetric ratio) yields an OPD with a responsivity of 26.11 mA/W and a specific detectivity of 2.31 × 10⁹ Jones under a -1V bias. nih.gov The response and recovery times for this optimized device were recorded as 241 ms (B15284909) and 310 ms, respectively. nih.gov The compound's ability to function in heterojunction solar cells is also noted. biosynth.comcymitquimica.com

Performance of VTTBNc-Based Organic Photodiodes

| Acceptor Material | Donor:Acceptor Ratio | Responsivity (mA/W) | Detectivity (x 10⁹ Jones) | Source |

|---|---|---|---|---|

| PC₆₁BM | 1:1 | 14.55 | 1.29 | nih.gov |

Role in Energy Conversion and Charge Carrier Transport

The process of converting light to electricity in a VTTBNc-based device begins with the absorption of a photon by the VTTBNc molecule, creating an exciton (B1674681) (a bound electron-hole pair). nih.gov The key to efficient energy conversion is the dissociation of this exciton into free charge carriers (an electron and a hole). This is where the bulk heterojunction structure is critical. nih.gov

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor (VTTBNc) and acceptor (e.g., PC₇₁BM) are aligned in a way that facilitates charge transfer. researchgate.net When the exciton reaches the interface between the VTTBNc and the acceptor, the electron is transferred to the acceptor's LUMO, while the hole remains on the donor's HOMO. nih.gov Once separated, these free carriers are transported through the respective donor and acceptor phases to the electrodes, generating a photocurrent. mdpi.com The extended π-conjugated system of the naphthalocyanine structure results in a smaller energy bandgap, enabling the absorption of lower-energy NIR photons and contributing to a more efficient energy conversion process in that spectral range. nih.gov

Chemical Sensing Applications

While direct studies on VTTBNc for chemical sensing are limited, the broader class of vanadyl phthalocyanines (VOPc), which share a similar core structure, have been extensively investigated as active layers in chemiresistive gas sensors. nih.govmdpi.comnih.gov These sensors operate by measuring the change in electrical resistance of the material upon exposure to a target analyte gas. rsc.org

Research on chlorinated vanadyl phthalocyanine (B1677752) (VOPcCl₄) films has demonstrated their effectiveness in detecting ammonia (B1221849) (NH₃) at room temperature. mdpi.comnih.gov The VOPcCl₄ films, prepared by PVD, show a reversible sensor response to NH₃ concentrations as low as 1-50 ppm, with a calculated limit of detection of 0.7 ppm. nih.govresearchgate.net The sensitivity of these sensors is influenced by the position of the substituent atoms on the macrocycle, indicating that the molecular structure can be tuned to optimize sensor performance. mdpi.comnih.gov These findings strongly suggest that VTTBNc, as a related vanadyl-based macrocycle, holds significant potential for use in chemiresistive sensors for detecting various gases. nih.gov

Optical Limiting Phenomena and Applications

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. Vanadyl naphthalocyanines, including Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine, are promising candidates for optical limiting applications due to their strong nonlinear optical properties.

The extended π-conjugated system of the naphthalocyanine ring in Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine results in strong absorption in the Q-band region, which is a desirable feature for RSA. The central vanadyl group can also influence the intersystem crossing rate from the singlet to the triplet state, which is a critical parameter for efficient optical limiting. Research on vanadyl phthalocyanine has demonstrated its potential for optical limiting based on nonlinear refraction. iiste.org Furthermore, studies on other metallonaphthalocyanines, such as lead naphthalocyanine, have shown that they are effective optical limiters. researching.cn The bulky tert-butyl groups can enhance the solubility of the molecule, allowing for the preparation of high-concentration solutions or doped solid-state matrices, which is advantageous for device fabrication.

Supramolecular Assembly and Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. Phthalocyanines and naphthalocyanines are well-known for their tendency to self-assemble into one-dimensional columnar structures through π-π stacking interactions between the planar macrocycles.

The self-assembly of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is driven by a combination of van der Waals forces and π-π interactions. The large, planar aromatic core of the naphthalocyanine ring provides a significant surface area for these interactions. The peripheral tert-butyl groups play a crucial role in modulating the self-assembly process. nih.govresearchgate.net These bulky substituents can influence the intermolecular distance and the geometry of the stacking, preventing overly close packing that could lead to quenching of desired photophysical properties. By controlling the solvent, temperature, and substrate, it is possible to guide the self-assembly process to form various nanostructures, such as nanowires, nanorods, and thin films with a high degree of molecular order.

These self-assembled structures are of great interest for applications in organic electronics, where the ordered stacking of the π-conjugated systems can facilitate efficient charge transport along the columns. The one-dimensional nature of these assemblies makes them ideal candidates for use as conductive pathways in nanoscale devices. The central vanadyl unit can also introduce additional functionalities, such as magnetic properties, into the supramolecular assemblies. The ability to form highly organized structures from the bottom up through self-assembly offers a powerful and cost-effective approach to the fabrication of advanced functional materials and devices. ru.nl

The table below provides a summary of supramolecular structures formed by related phthalocyanine and porphyrazine compounds.

| Compound Class | Substituents | Assembly Type | Driving Forces | Reference |

| Phthalocyanines | Hydrocarbon chains | Columnar liquid crystals | π-π stacking, van der Waals | ru.nl |

| Crowned Phthalocyanines | Crown ether units | Columnar stacks | π-π stacking, ion-dipole interactions | ru.nl |

| Tetraazaperopyrene derivatives | tert-butyl groups | Grid-like and honeycomb networks | van der Waals, N-Ag-N coordination, C-H···N hydrogen bonds | nih.govresearchgate.net |

Interactions with Different Chemical Environments

Adsorption on Surfaces and Interfacial Phenomena

The adsorption of naphthalocyanine molecules onto solid substrates is a key factor in the performance of thin-film devices. While specific studies on the adsorption of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine are not extensively documented, the behavior of the closely related vanadyl phthalocyanine (B1677752) (VOPc) provides significant insights. The orientation of these molecules on a surface can be influenced by the substrate material and the presence of template layers. researchgate.net

For instance, VOPc films grown on silicon or polycrystalline aluminum substrates tend to adopt a "standing-up" geometry. researchgate.net However, when a template layer of a molecule like 3,4,9,10-perylene-tetracarboxylic dianhydride (PTCDA) is used, the orientation can be shifted to a "lying-down" position, where the molecular macrocycle is parallel to the substrate. researchgate.net This control over molecular orientation is critical as it affects the intermolecular interactions and, consequently, the electronic properties of the film.

In the context of heterojunctions, such as those used in organic photodiodes, the interface between VTTBNc and an acceptor material, like a fullerene derivative, is of paramount importance. researchgate.net The efficiency of charge transfer across this interface is a determining factor in device performance. aps.orgresearchgate.netaps.orgrsc.orgnju.edu.cn The specific morphology and electronic coupling at the VTTBNc interface will dictate the charge separation and recombination dynamics.

Solution-Phase Behavior and Aggregation Studies

The behavior of VTTBNc in solution is characterized by its tendency to aggregate, a common phenomenon for large, planar aromatic molecules like naphthalocyanines. This aggregation is primarily driven by π-π stacking interactions between the macrocycles. The extent of aggregation is influenced by several factors, including the concentration of the solute, the nature of the solvent, and the temperature. researchgate.net

Studies on analogous zinc(II) naphthalocyanines have shown a substantial tendency to aggregate in organic solvents. researchgate.net The aggregation process can be monitored by UV-Vis spectroscopy, where changes in the absorption spectrum, such as a decrease in the intensity of the monomer's Q-band and the appearance of new, shifted bands, indicate the formation of aggregates. These aggregates can be classified as H-aggregates (blue-shifted band) or J-aggregates (red-shifted band), corresponding to face-to-face or edge-to-edge stacking, respectively.

Table 1: Aggregation Parameters for a Related Naphthalocyanine Derivative

| Parameter | Value | Solvent |

| Dimerization Constant (Kd) | 2.72 x 10⁵ M⁻¹ | THF |

| Molar Extinction Coefficient (Monomer, εm at 777 nm) | 1.95 x 10⁶ M⁻¹ cm⁻¹ | THF |

| Molar Extinction Coefficient (Dimer, εd at 777 nm) | 1.29 x 10⁵ M⁻¹ cm⁻¹ | THF |

| Heat of Aggregation (ΔHagg) | -17.1 to -105.0 kJ mol⁻¹ | Toluene (B28343) |

| Data for octakis(3,6-dioxa-1-decylthio) naphthalocyanine. researchgate.net |

Host-Guest Chemistry Principles

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While specific studies detailing Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine as a host or guest are limited, the general principles of host-guest chemistry can be applied to understand its potential interactions.

The large, electron-rich π-system of the naphthalocyanine macrocycle makes it a potential host for electron-deficient guest molecules. The formation of such a host-guest complex can be driven by various non-covalent forces, including van der Waals interactions, hydrophobic interactions, and charge-transfer interactions. mdpi.com

The interaction of host molecules with guests can be studied using various spectroscopic techniques, including fluorescence and NMR spectroscopy. mdpi.comnih.govnih.gov For example, the formation of an inclusion complex between a fluorescent guest and a non-fluorescent host can lead to changes in the fluorescence properties of the guest, allowing for the determination of the binding stoichiometry and association constant. nih.gov In the context of VTTBNc, its potential to form host-guest complexes with molecules like fullerenes could be explored, given the known interactions between similar large aromatic systems and fullerenes.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Pathways and High-Yield Preparations

Current synthetic routes to vanadyl naphthalocyanines, while established, often face challenges in terms of yield, purity, and scalability. Future research should pivot towards more efficient and controlled synthetic methodologies. A particularly promising avenue is the exploration of on-surface synthesis . This bottom-up approach, performed under ultrahigh vacuum conditions, allows for the construction of macrocycles with atomic precision on various substrates. mdpi.comnih.govnih.gov Investigating the on-surface synthesis of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine could not only lead to highly ordered, thin-film materials with tailored properties but also provide fundamental insights into the cyclization mechanisms. nih.gov The principles of pseudo-high-dilution conditions, which have been successfully applied to the synthesis of other large macrocycles on surfaces, could be adapted to favor the formation of the desired naphthalocyanine structure over polymeric byproducts. nih.gov

Furthermore, the development of flow chemistry protocols for the synthesis of this and related macrocycles could offer significant advantages in terms of reaction control, scalability, and safety. Continuous-flow processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and reduced side-product formation. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| On-Surface Synthesis | Atomic precision, formation of highly ordered thin films, mechanistic insights. mdpi.comnih.gov | Substrate selection, precursor design, control of thermodynamic and kinetic factors. mdpi.comnih.gov |

| Flow Chemistry | Improved reaction control, scalability, enhanced safety, higher yields. nih.gov | Reactor design, optimization of flow parameters, in-line purification. |